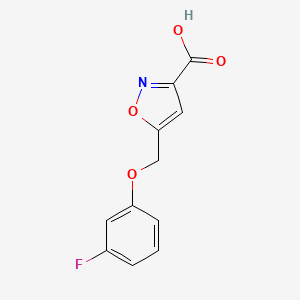

5-((3-Fluorophenoxy)methyl)isoxazole-3-carboxylic acid

Overview

Description

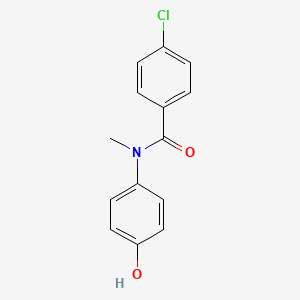

“5-((3-Fluorophenoxy)methyl)isoxazole-3-carboxylic acid” is a chemical compound with the molecular formula C11H8FNO4 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of “5-((3-Fluorophenoxy)methyl)isoxazole-3-carboxylic acid” can be represented by the InChI code: 1S/C11H8FNO4/c12-7-1-3-8(4-2-7)16-6-9-5-10(11(14)15)13-17-9/h1-5H,6H2,(H,14,15) .Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. For example, the weak N-O bond in the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . The azirine intermediate can react with nucleophiles, especially carboxylic acids .Scientific Research Applications

Synthesis and Antitumor Activity

Accessible isoxazole-3-carboxylic acids, including those with modifications similar to 5-((3-Fluorophenoxy)methyl)isoxazole-3-carboxylic acid, have been used to create compounds exhibiting high antitumor activity. These compounds are capable of enhancing the effect of cytostatic drugs used in medical practice (Potkin et al., 2014).

Synthesis of Pharmacologically Active Isoxazoles

Isoxazoles and isoxazolines, similar in structure to 5-((3-Fluorophenoxy)methyl)isoxazole-3-carboxylic acid, are used in the total synthesis of natural products, drugs, herbicides, and agrochemicals. These compounds are known for their selectivity and versatility in synthesis, producing pharmacologically active isoxazoles in high yields (Vitale & Scilimati, 2013).

Synthesis of Druglike Isoxazoles

Isoxazole-4-carboxylic acids, akin to 5-((3-Fluorophenoxy)methyl)isoxazole-3-carboxylic acid, have been used in solution-phase syntheses to create a variety of druglike isoxazoles. This involves nucleophilic chemistry and has led to the generation of compound libraries with potential pharmaceutical applications (Robins et al., 2007).

Domino Isoxazole-4-carboxylic Acid Synthesis

The first synthesis of isoxazole-4-carboxylic acid derivatives, closely related to 5-((3-Fluorophenoxy)methyl)isoxazole-3-carboxylic acid, was achieved through domino isoxazole-isoxazole isomerization. This process involved Fe(II)-catalyzed isomerization and yielded isoxazole-4-carboxylic esters and amides (Serebryannikova et al., 2019).

Synthesis in Brain Tumor Chemotherapy

Isoxazole derivatives of comenic acid containing isoxazole and isothiazole moieties have been synthesized for use in brain tumor chemotherapy. This involves the use of first-line antitumor drug Temobel, showcasing a synergistic effect (Kletskov et al., 2018).

Antibacterial and Antitubercular Activity

Isoxazole clubbed 1,3,4-oxadiazole derivatives, similar in structure to 5-((3-Fluorophenoxy)methyl)isoxazole-3-carboxylic acid, have been synthesized and evaluated for their antimicrobial and antitubercular activity. These compounds have shown significant potential against various bacterial strains (Shingare et al., 2018).

properties

IUPAC Name |

5-[(3-fluorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4/c12-7-2-1-3-8(4-7)16-6-9-5-10(11(14)15)13-17-9/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJIXTADOWRNIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCC2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3-Fluorophenoxy)methyl)isoxazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate](/img/structure/B1453679.png)

![N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1453680.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453683.png)

![1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1453684.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1453685.png)

![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1453688.png)

![[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1453690.png)

![[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1453695.png)

![3-[Acetyl(prop-2-ynyl)amino]benzoic acid](/img/structure/B1453697.png)